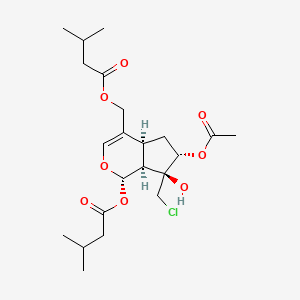
Lumula
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
There are currently four prostaglandin (PG) derivatives which have been approved for human clinical use for the treatment of glaucoma. The names of the PGs and the concentrations of the approved doses are: travoprost (40 µg/ml), latanoprost (50 µg/ml), bimatoprost (300 µg/ml), and unoprostone (1,500 µg/ml). All of these compounds are modified at C-1 in order to act as lipophilic prodrugs in the eye. All have also been postulated to function via activation of the prostanoid FP receptor. Unoprostone and bimatoprost stand out in this class due to their lack of potency. Both are also claimed to have “alternate” mechanisms of actions: as a “docosanoid” in the case of unoprostone and as a “prostamide” in the case of bimatoprost. Lumula is a hybrid eicosanoid analog which incorporates the “docosanoid” features of unoprostone as well as the “prostamide” features of bimatoprost. Based on classical structure-activity relationships which have been established for prostanoid receptors, one would predict very low activity for this compound. The N-ethyl amide prodrug moiety which it inherits from bimatoprost is slow to hydrolyze, and the lower side chain modifications inherited from unoprostone interfere with FP receptor binding. This compound is therefore a good tool for testing the validity of the alternate mechanism theories.
Wissenschaftliche Forschungsanwendungen
1. Biological Research
In the study of insect physiology, researchers investigated the role of a mucin-like protein (NlMul) in the brown planthopper's (BPH) adaptability and virulence towards resistant rice varieties. This protein is crucial in both gelling and watery saliva, and is expressed in the salivary glands at various developmental stages. Knocking down NlMul expression led to changes in salivary sheath structure and impacted BPH's ability to cope with plant resistance, affecting their development and survival on resistant rice varieties. This insight is valuable for understanding insect-plant interactions and for developing strategies in rice breeding and planthopper management (Huang et al., 2017).
2. Environmental and Ecological Studies
Another study explored the prediction of land use and land cover (LULC) changes using a CA-Markov model in Mamuju Subdistrict. This research aimed to develop LULC projection models to predict future changes and assist in planning, management, and decision-making activities. The results showed forest-dominated land cover with increasing settlement areas, indicating significant LULC changes over time. The CA-Markov model's validation showed high accuracy in predicting these changes (Risma, Zubair, & Paharuddin, 2019).
3. Application in Material Science
A study in material science developed a dye-sensitized metal-organic framework, TMU-5S, for ratiometric fluorescent sensing of explosive nitro aromatic compounds. This framework showed high selectivity to picric acid, outperforming other luminescent-based sensors. Its ability to discriminate picric acid concentrations in the presence of other compounds highlights its potential in detecting explosive molecules with reduced environmental interference (Bagheri et al., 2016).
4. Assessment of Coal Quality
A research effort was made to use the phenomenon of natural luminescence to evaluate coal quality. The study utilized a photomultiplier to identify photons emitted by coal, and the results suggested practical possibilities for differentiating coal types based on photon emission levels (Maciej et al., 2018).
Eigenschaften
Molekularformel |
C24H43NO4 |
|---|---|
Molekulargewicht |
409.6 |
InChI |
InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
HKPRCFLRPPLNEN-XKRYCQBQSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(N([H])CC)=O)[C@@H](CCC(CCCCCCC)=O)[C@H](O)C1 |
Synonyme |
Maxeyprost; Unoprostone N-ethyl amide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




